molecular formula C19H23ClN2O4 B11393823 2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11393823
M. Wt: 378.8 g/mol
InChI Key: QIOLWEXDDSGNTH-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a furan ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenating agent to form the phenoxy intermediate.

    Formation of the Furan Intermediate: The furan ring is introduced through a reaction involving furfural or a similar furan derivative.

    Coupling Reaction: The phenoxy and furan intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired product.

    Morpholine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group or the furan ring, resulting in dechlorinated or reduced furan derivatives.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, leading to a variety of substituted phenoxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation Products: Oxidized furan derivatives.

    Reduction Products: Dechlorinated or reduced furan derivatives.

    Substitution Products: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure-activity relationship (SAR) studies can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)ethyl]acetamide: Lacks the morpholine ring, leading to different chemical and biological properties.

    2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide:

    2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-4-yl)ethyl]acetamide: Contains a piperidine ring instead of a morpholine ring, leading to different pharmacological properties.

Uniqueness

The presence of both the furan and morpholine rings in 2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide makes it unique compared to similar compounds

Properties

Molecular Formula

C19H23ClN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C19H23ClN2O4/c1-14-11-15(4-5-16(14)20)26-13-19(23)21-12-17(18-3-2-8-25-18)22-6-9-24-10-7-22/h2-5,8,11,17H,6-7,9-10,12-13H2,1H3,(H,21,23)

InChI Key

QIOLWEXDDSGNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3)Cl

Origin of Product

United States

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